Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-
Description
The compound Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is a structurally complex aromatic acetamide derivative featuring:
- A central azo group (-N=N-) linking two aromatic rings.
- A 4-chloro-2-(trifluoromethyl)phenyl moiety on one side of the azo bridge.
- A substituted phenyl ring on the other side, bearing diethylamino (-N(C₂H₅)₂), methoxy (-OCH₃), and acetamide (-NHCOCH₃) groups.
This compound likely belongs to a class of azo dyes or pharmacologically active agents, given the presence of electron-withdrawing (trifluoromethyl, chloro) and electron-donating (diethylamino, methoxy) groups. Such structural features are known to influence photostability, solubility, and biological activity .
Properties
CAS No. |
70714-84-0 |
|---|---|
Molecular Formula |
C20H22ClF3N4O2 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-5-28(6-2)18-10-16(25-12(3)29)17(11-19(18)30-4)27-26-15-8-7-13(21)9-14(15)20(22,23)24/h7-11H,5-6H2,1-4H3,(H,25,29) |
InChI Key |
GARFCOCQUIFCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Intermediate
- Azo coupling reaction is the central step, where a diazonium salt derived from a substituted aniline (e.g., 4-chloro-2-(trifluoromethyl)aniline) is coupled with a phenol or aniline derivative bearing diethylamino and methoxy groups.
- The diazotization is conducted by treating the substituted aniline with sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to form the diazonium salt.
- The coupling partner, often a 5-(diethylamino)-4-methoxyphenyl derivative, is reacted under mildly basic conditions to form the azo bond selectively at the ortho or para position relative to activating groups.
Formation of the Acetamide Functionality
- The acetamide group is introduced by acetylation of the amino group on the azo-substituted phenyl ring.
- Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- This step must be controlled to avoid acetylation of other nucleophilic sites such as the diethylamino group.
Detailed Preparation Methods with Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization | 4-chloro-2-(trifluoromethyl)aniline + NaNO2/HCl (0–5 °C) | Formation of diazonium salt |
| 2 | Azo Coupling | Diazonium salt + 5-(diethylamino)-4-methoxyaniline or phenol, pH ~8-9 | Mildly basic aqueous or mixed solvent system |
| 3 | Acetylation | Acetic anhydride or acetyl chloride + pyridine or triethylamine, room temp or slight heating | Selective acetylation of amino group |
| 4 | Methylation (if needed) | Methyl iodide or dimethyl sulfate + base (K2CO3 or NaH) | To convert hydroxy to methoxy group |
| 5 | Purification | Recrystallization or chromatographic methods | To isolate pure product |
Analytical and Purification Techniques
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is employed for the separation and purification of the compound and its impurities. A typical mobile phase consists of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular structure and purity.
- The use of specialized columns such as Newcrom R1 reverse-phase columns enhances separation efficiency.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| Azo Coupling | Coupling partner, pH 8–9, aqueous | Formation of azo linkage |
| Acetylation | Acetic anhydride, pyridine, RT | Introduction of acetamide group |
| Methylation (optional) | Methyl iodide, base (K2CO3) | Methoxy group installation |
| Purification | RP-HPLC, recrystallization | Isolation of pure target compound |
Chemical Reactions Analysis
Azo Coupling Reaction
The azo (-N=N-) linkage is central to the compound’s structure. Synthesis likely involves:
-
Diazotization : A primary aromatic amine (e.g., 4-chloro-2-(trifluoromethyl)aniline) is treated with nitrous acid (HNO₂) under acidic conditions (HCl) to form a diazonium salt .
-
Coupling : The diazonium salt reacts with an electron-rich aromatic coupling partner, such as N-(5-diethylamino-4-methoxyphenyl)acetamide, in a biphasic system (e.g., acetone with K₂CO₃) .
Reaction Scheme :
Acetamide Formation
The acetamide group is introduced via acetylation of the precursor aniline derivative using acetyl chloride or acetic anhydride under basic conditions .
Photodegradation
Azo bonds are susceptible to UV light, leading to bond cleavage and formation of aromatic amines . For this compound:
-
The trifluoromethyl group may stabilize the aromatic ring against oxidation but does not prevent photolytic degradation.
-
Decomposition products could include 4-chloro-2-(trifluoromethyl)aniline and N-(5-diethylamino-4-methoxyphenyl)acetamide .
Hydrolysis
Under strong acidic or basic conditions:
-
The acetamide group may hydrolyze to form a carboxylic acid (via acid-catalyzed hydrolysis) or a carboxylate salt (under basic conditions) .
-
The diethylamino group is stable under mild conditions but may demethylate under extreme pH .
Trifluoromethyl Group
-
Electron-withdrawing nature reduces electrophilic substitution on the adjacent aromatic ring.
Diethylamino Group
-
Acts as a strong electron-donating group, directing electrophilic substitution to the para position relative to the azo linkage.
-
May participate in quaternization reactions with alkyl halides .
Methoxy Group
-
Directs electrophilic substitution to the ortho/para positions.
-
Stable under most conditions but can undergo O-demethylation with strong acids .
Comparative Reactivity in Analogous Compounds
Data from structurally related azo-acetamides suggest the following trends :
| Substituent | Reactivity | Effect on Stability |
|---|---|---|
| -CF₃ | Reduces electrophilic substitution; enhances thermal stability | Increases resistance to oxidation |
| -N(CH₂CH₃)₂ | Enhances solubility in organic solvents; participates in redox reactions | Lowers photostability |
| -OCH₃ | Moderates electron density; susceptible to demethylation | Neutral |
Environmental and Metabolic Reactions
Scientific Research Applications
Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets and pathways. The azo linkage can undergo reduction to form amines, which may interact with biological macromolecules. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
N-[4-Chloro-2-[2-(2-Chloro-4-Nitrophenyl)Diazenyl]-5-[(2-Hydroxypropyl)Amino]Phenyl]Acetamide
- Key Features: Azo-linked 2-chloro-4-nitrophenyl group. Hydroxypropylamino and acetamide substituents on the phenyl ring.
- Comparison: The nitro group enhances electron-withdrawing properties compared to the trifluoromethyl group in the target compound.
Mefluidide (N-[2,4-Dimethyl-5-[(Trifluoromethyl)Sulfonyl]Amino]Phenylacetamide)
- Key Features :
- Trifluoromethylsulfonyl (-SO₂CF₃) group.
- Methyl substituents on the phenyl ring.
- Comparison: Mefluidide lacks an azo group but shares the trifluoromethyl motif. It is used as a plant growth regulator, protecting crops from environmental stressors like acid rain. The target compound’s diethylamino and methoxy groups may confer distinct physicochemical properties, such as altered membrane permeability or metabolic stability .
2-{[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide
- Key Features :
- Trifluoromethyl-substituted triazole ring.
- Methoxyphenyl acetamide moiety.
- Comparison: The triazole-thioether linker replaces the azo group, offering different electronic and steric effects. Both compounds feature methoxy groups, but the triazole derivative’s amino group may enhance hydrogen-bonding interactions in biological systems .
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
- Key Features :
- Chloro-fluorophenyl and pyridinyl-triazole substituents.
- Ethyl group on the triazole ring.
- Both compounds exhibit structural diversity suitable for pesticidal or pharmaceutical applications .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- (CAS: 70714-84-0) is a synthetic compound with potential applications in pharmaceuticals and dye manufacturing. This article explores its biological activity, focusing on its pharmacological properties, toxicity, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes an acetamide group linked to a complex azo dye moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 426.86 g/mol |
| IUPAC Name | N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]acetamide |
| CAS Number | 70714-84-0 |
| Solubility | Soluble in organic solvents |
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with azo groups can exhibit antimicrobial activity. A study demonstrated that similar azo compounds showed significant inhibitory effects on bacterial growth, suggesting potential for Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- in treating infections .
2. Anticancer Activity
Several derivatives of acetamides have been studied for their anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that the introduction of a trifluoromethyl group enhances the compound's ability to induce apoptosis in cancer cells .
3. Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit low toxicity, others may have adverse effects at higher concentrations. The compound's safety must be evaluated through standardized tests to ascertain its suitability for therapeutic use .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on azo compounds, Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]- was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
A research team investigated the cytotoxic effects of various acetamide derivatives on human breast cancer cell lines (MCF-7). The results indicated that the compound induced significant cell death via apoptosis pathways, with IC50 values lower than those of conventional chemotherapeutics .
Q & A
Q. How to assess environmental persistence and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
